molecular formula C8H7BrO3S B14167509 2-(4-Bromophenyl)sulfinylacetic acid CAS No. 3996-48-3

2-(4-Bromophenyl)sulfinylacetic acid

Cat. No.: B14167509
CAS No.: 3996-48-3
M. Wt: 263.11 g/mol
InChI Key: DETVCIDATZVWRX-UHFFFAOYSA-N
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Description

2-(4-Bromophenyl)sulfinylacetic acid is an organic compound with the molecular formula C8H7BrO3S It is a derivative of phenylacetic acid, where a bromine atom is substituted at the para position of the phenyl ring, and a sulfinyl group is attached to the acetic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Bromophenyl)sulfinylacetic acid typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves:

    Continuous Bromination: Using continuous flow reactors for the bromination step to ensure consistent product quality and yield.

    Automated Sulfinylation: Employing automated systems for the sulfinylation step to maintain precise control over reaction conditions and improve efficiency.

Chemical Reactions Analysis

Types of Reactions

2-(4-Bromophenyl)sulfinylacetic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, peracids; typically carried out at room temperature or slightly elevated temperatures.

    Reduction: Lithium aluminum hydride; reactions are usually performed in anhydrous solvents under inert atmosphere.

    Substitution: Nucleophiles such as amines or thiols; reactions often require catalysts like palladium or copper complexes.

Major Products Formed

    Oxidation: 2-(4-Bromophenyl)sulfonylacetic acid.

    Reduction: 2-(4-Bromophenyl)thioacetic acid.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Mechanism of Action

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(4-Bromophenyl)sulfinylacetic acid is unique due to the presence of both bromine and sulfinyl groups, which confer distinct chemical reactivity and potential biological activities. The combination of these functional groups makes it a versatile compound for various applications in scientific research and industry .

Properties

IUPAC Name

2-(4-bromophenyl)sulfinylacetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7BrO3S/c9-6-1-3-7(4-2-6)13(12)5-8(10)11/h1-4H,5H2,(H,10,11)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DETVCIDATZVWRX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1S(=O)CC(=O)O)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7BrO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

263.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

3996-48-3
Record name NSC125384
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=125384
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.

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